5-Hydroxypyrimidine-2-carbonitrile

Catalog No.
S3317252
CAS No.
345642-86-6
M.F
C5H3N3O
M. Wt
121.10
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxypyrimidine-2-carbonitrile

CAS Number

345642-86-6

Product Name

5-Hydroxypyrimidine-2-carbonitrile

IUPAC Name

5-hydroxypyrimidine-2-carbonitrile

Molecular Formula

C5H3N3O

Molecular Weight

121.10

InChI

InChI=1S/C5H3N3O/c6-1-5-7-2-4(9)3-8-5/h2-3,9H

InChI Key

UFZDLOQYHSUCOS-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)C#N)O

Canonical SMILES

C1=C(C=NC(=N1)C#N)O

5-Hydroxypyrimidine-2-carbonitrile is an organic compound with the molecular formula C5H3N3OC_5H_3N_3O and a molecular weight of approximately 121.10 g/mol. It features a pyrimidine ring substituted with a hydroxyl group at the 5-position and a cyano group at the 2-position. This compound is recognized for its potential in various chemical and biological applications, particularly due to its unique structural properties that allow for diverse reactivity.

  • Heterocyclic Chemistry

    5-Hydroxypyrimidine-2-carbonitrile belongs to the class of heterocyclic compounds, which contain atoms other than carbon in their rings. Heterocyclic chemistry is a vast field with applications in various areas, including pharmaceuticals and materials science . Studying the reactivity and properties of 5-hydroxypyrimidine-2-carbonitrile could contribute to the development of novel heterocyclic compounds with potential applications.

  • Analogue Design

    The pyrimidine ring structure is present in many important biological molecules, such as uracil and cytosine, which are essential for DNA and RNA. 5-Hydroxypyrimidine-2-carbonitrile could be investigated as an analogue of these natural pyrimidines. Studying its interaction with biological systems could provide insights into cellular processes and potentially lead to the development of new drugs .

  • Synthetic Organic Chemistry

    The synthesis and characterization of 5-hydroxypyrimidine-2-carbonitrile can contribute to the advancement of synthetic organic chemistry techniques. Research in this area could involve exploring different synthetic routes for the compound, optimizing reaction conditions, and studying its chemical properties .

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones in condensation reactions to form more complex structures.
  • Reduction Reactions: The cyano group can be reduced to amine or aldehyde functionalities under specific conditions.

These reactions are significant for synthesizing more complex organic molecules and exploring the reactivity of pyrimidine derivatives.

Research indicates that 5-hydroxypyrimidine-2-carbonitrile exhibits notable biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Activity: Compounds related to this structure have been studied for their potential as cyclooxygenase-2 inhibitors, which are important in treating inflammation and pain .
  • Anticancer Potential: Preliminary studies suggest that derivatives may possess anticancer properties, warranting further investigation into their mechanisms of action.

Several synthesis methods exist for producing 5-hydroxypyrimidine-2-carbonitrile:

  • Three-component Condensation: A method involving the reaction of aromatic aldehydes, ethyl cyanoacetate, and diamines under alkaline conditions has been reported to yield various pyrimidine derivatives, including 5-hydroxypyrimidine-2-carbonitrile .
  • Cyclization Reactions: Cyclization of appropriate precursors containing both hydroxyl and cyano functionalities can lead to the formation of this compound.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields through controlled heating, making it a promising approach for synthesizing pyrimidine derivatives efficiently.

5-Hydroxypyrimidine-2-carbonitrile has several applications:

  • Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing new drugs targeting inflammation and infections.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds, particularly in medicinal chemistry.
  • Material Science: Its unique properties may find applications in developing new materials or catalysts.

Interaction studies have focused on understanding how 5-hydroxypyrimidine-2-carbonitrile interacts with biological targets. For example:

  • Molecular Docking Studies: These studies help predict how this compound binds to specific enzymes or receptors, providing insights into its potential efficacy as a drug candidate .
  • Structure-Activity Relationship Analysis: Investigating the relationship between chemical structure and biological activity helps optimize its pharmacological properties.

Several compounds share structural similarities with 5-hydroxypyrimidine-2-carbonitrile. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
2-AminopyrimidineAmino group at position 2Known for antibacterial properties
4-HydroxypyrimidineHydroxyl group at position 4Exhibits different reactivity patterns
6-MethylpyrimidineMethyl group at position 6Often used in agricultural chemistry
5-FluorouracilFluorinated derivative of uracilWidely used as an anticancer agent

5-Hydroxypyrimidine-2-carbonitrile's unique combination of functional groups (hydroxyl and cyano) distinguishes it from these similar compounds, potentially leading to diverse reactivity and biological activity not observed in other pyrimidines.

XLogP3

-0.1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Hydroxy-2-pyrimidinecarbonitrile

Dates

Modify: 2023-08-19

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